Tyrocidine B
Description
Properties
CAS No. |
865-28-1 |
|---|---|
Molecular Formula |
C68H88N14O13 |
Molecular Weight |
1309.5 g/mol |
IUPAC Name |
3-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-3,24-dibenzyl-15-[(4-hydroxyphenyl)methyl]-27-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]propanamide |
InChI |
InChI=1S/C68H88N14O13/c1-38(2)31-49-61(88)80-54(34-41-17-9-6-10-18-41)68(95)82-30-14-22-55(82)66(93)79-52(35-43-37-72-46-20-12-11-19-45(43)46)63(90)77-50(32-40-15-7-5-8-16-40)62(89)78-53(36-57(71)85)64(91)73-48(27-28-56(70)84)60(87)76-51(33-42-23-25-44(83)26-24-42)65(92)81-58(39(3)4)67(94)74-47(21-13-29-69)59(86)75-49/h5-12,15-20,23-26,37-39,47-55,58,72,83H,13-14,21-22,27-36,69H2,1-4H3,(H2,70,84)(H2,71,85)(H,73,91)(H,74,94)(H,75,86)(H,76,87)(H,77,90)(H,78,89)(H,79,93)(H,80,88)(H,81,92)/t47-,48-,49-,50+,51-,52-,53-,54+,55-,58-/m0/s1 |
InChI Key |
PUVWPDQSNYAMEH-UQHIYWQBSA-N |
SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)CC7=CC=CC=C7 |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)CC7=CC=CC=C7 |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)CC7=CC=CC=C7 |
Origin of Product |
United States |
Scientific Research Applications
Tyrocidine B, a cyclic decapeptide, is a component of the tyrocidine mixture produced by Brevibacillus brevis . Tyrocidine has a potent antimicrobial activity and has seen clinical use, but research into specific applications of this compound remains limited .
This compound: Characteristics and Production
This compound is a cyclic decapeptide with the molecular formula C68H88N14O13 . It is one of four different amino acid sequences that make up tyrocidine (A–D) . Tyrocidine is produced by Bacillus brevis via nonribosomal peptide synthesis using three peptide synthetases, TycA, TycB, and TycC . The biosynthesis operon, which includes the tycA, tycB, and tycC genes, spans 39.5 kb .
Antimicrobial Applications
Tyrocidines, including this compound, exhibit antibacterial, anti-yeast, and antibiofilm activities . They are active against Gram-positive bacteria, some Gram-negative bacteria, pathogenic fungi, and even malarial parasites .
Antifungal Activity
Tyrocidines have shown activity against Candida albicans, both in planktonic and biofilm forms . Tyrocidines disrupt the membrane integrity of C. albicans biofilm cells, correlating with permeabilization and lysis of fungal membranes . Tyrocidines also display synergistic activity with antifungal drugs like amphotericin B and caspofungin, enhancing their biofilm-eradicating capabilities .
Antibacterial Activity
Tyrocidines and gramicidin S were among the first antibiotics used clinically . These cyclic β-sheet decapeptides disrupt bacterial membranes, leading to the delocalization of membrane proteins and DNA damage . The lack of resistance development has sparked renewed interest in their applications .
Current Clinical Use
Tyrocidine is a major component of tyrothricin, which is still used today in topical applications for superficial skin and throat infections .
Potential Synergistic Effects
Tyrocidines, including this compound, can enhance the activity of conventional antibiotics. For example, they show synergistic effects with amphotericin B and caspofungin against Candida albicans biofilms . This suggests that this compound could be part of combinatorial treatments to improve the efficacy of existing antifungal and antibacterial therapies .
Comparison with Similar Compounds
Sequence Variations
The tyrocidine family follows the general structure:
Cyclo (Phe¹ - Pro² - X³ - X⁴ - Asn⁵ - Gln⁶ - Tyr⁷ - Val⁸ - Orn⁹ - Leu¹⁰)
Table 1: Structural Variations in Tyrocidine Family
| Position | Tyrocidine A | This compound | Tyrocidine C | |
|---|---|---|---|---|
| 3 | Phe | Phe | Trp | |
| 4 | Phe | Trp | Trp | |
| MW (Da) | 1269.7 | 1308.7 | 1347.7 |
Conformational and Spectroscopic Properties
- Phosphorescence: this compound exhibits Stokes shift and lifetime variations dependent on solvent polarity. In ethanol, its lifetime (1.2 ms) aligns with the "blue component" of Tyrocidine C, while in glycerol-water, it shifts to match the "red component" (2.5 ms). This suggests dynamic tryptophan environments influenced by residue substitutions .
- Secondary Structure : Like Tyrocidine A, this compound adopts a β-sheet conformation in membrane-mimetic environments, critical for membrane disruption .
Nonribosomal Peptide Synthetase (NRPS) Pathways
Tyrocidines are synthesized via a three-module NRPS system (TycA, TycB, TycC) shared across the family. Substrate flexibility at positions 3 and 4 allows incorporation of Phe/Trp, governed by adenylation domains without requiring separate enzymes . This contrasts with gramicidin S, a related cyclodecapeptide with a fixed β-strand structure .
Antimicrobial Activity
- Spectrum : this compound targets Gram-positive bacteria, similar to Tyrocidine A and C, but its Trp⁴ residue may enhance hydrophobic interactions with lipid bilayers .
- Mechanism : All tyrocidines bind bacterial membranes via amphipathic β-sheet dimers, causing ion leakage at concentrations as low as 10 μM .
Saccharide Interactions
This compound interacts reversibly with glucose monosaccharides, a trait shared with Tyrocidines A and C. This specificity suggests a conserved role in targeting bacterial cell wall components .
Hemolytic Activity
Comparison with Non-Tyrocidine Peptides
Gramicidins
Table 3: Key Differences Between this compound and Gramicidin A
| Property | This compound | Gramicidin A |
|---|---|---|
| Structure | Cyclic decapeptide | Linear pentadecapeptide |
| Biosynthesis | NRPS | Non-NRPS (ribosomal) |
| Membrane Interaction | Pore-forming dimer | Ion channel helix |
Preparation Methods
Strain Selection and Culture Conditions
Tyrocidine B is natively synthesized by Bacillus brevis strains such as ATCC 8185 and Nagano under sporulation-inducing conditions. Fermentation protocols typically involve:
- Medium composition : 2% peptone, 1% yeast extract, 0.5% NaCl, and 0.1% MgSO₄·7H₂O, adjusted to pH 7.2.
- Induction parameters : Temperature maintained at 37°C with agitation (200 rpm) for 48–72 hours, followed by stationary phase incubation to trigger sporulation and peptide production.
The tyrocidine operon (tycA, tycB, tycC) encodes three modular nonribosomal peptide synthetases (NRPSs) totaling 10 modules that coordinate amino acid activation, epimerization, and cyclization. Substrate specificity is enforced by adenylation (A) domains, while condensation (C) domains ensure proper peptide bond formation.
Enzyme Purification and Characterization
Fujikawa et al. (1971) achieved cell-free this compound synthesis through fractionation of B. brevis lysates into two functional components:
| Component | Molecular Weight | Key Activities |
|---|---|---|
| I | 100,000 Da | D/L-Phe activation, ATP-dependent racemization |
| II | 290,000 Da | Activation of Pro, Trp, Asn, Gln, Tyr, Val, Orn |
Component I demonstrates phenylalanine racemase activity, converting L-Phe to D-Phe at a rate of 1.2 µmol/min/mg protein. Component II binds remaining constituent amino acids via thioester linkages to phosphopantetheine arm domains, with kinetic studies showing Km values ranging from 0.5 mM (Pro) to 2.3 mM (Orn).
Enzymatic Assembly in Cell-Free Systems
Modular NRPS Mechanism
The Tyc NRPS system follows a strict colinearity rule where each module incorporates one amino acid into the growing peptide chain:
- Adenylation : A-domens activate specific amino acids using ATP (kcat = 3.4 s⁻¹ for Phe activation).
- Epimerization : E-domens in modules 1 and 4 generate D-Phe residues through base-catalyzed α-hydrogen abstraction.
- Condensation : C-domens catalyze peptide bond formation between upstream peptidyl-S-Ppant and downstream aminoacyl-S-Ppant intermediates.
- Cyclization : The terminal thioesterase (TE) domain releases the decapeptide via intramolecular nucleophilic attack by the N-terminal amine, forming the cyclic structure.
Reconstitution of Activity
Purified Component I and II fractions synthesize this compound at 0.8 nmol/hr/mg protein when supplemented with:
- 10 mM ATP
- 20 mM MgCl₂
- 0.5 mM each amino acid (Phe, Pro, Trp, Asn, Gln, Tyr, Val, Orn)
- 5 mM dithiothreitol (DTT) to maintain sulfhydryl groups
Genetic Engineering Approaches
Heterologous Expression in Bacillus subtilis
The DTU-Denmark iGEM team (2015) developed a recombination-based system to express the 39.5 kb tyc operon in B. subtilis:
# Homologous recombination construct design
toxic_gene = "Pxyl-regulated toxin"
homology_arms = "tyc operon flanking sequences"
insert = toxic_gene + homology_arms
transform_B_subtilis(insert, selection_with_xylose)
Xylose induction (1% w/v) derepresses the Pxyl promoter, enabling toxin expression to counter-select for successful operon integration.
Module Swapping for Analog Production
Substituting A-domain specificity residues (e.g., Asp235→Ala in TycA) redirects amino acid incorporation, enabling synthesis of non-natural this compound variants.
Chemical Synthesis Strategies
Linear Peptide Assembly
The cyclic structure necessitates orthogonal protecting group strategies:
Macrocyclization
Head-to-tail cyclization under high dilution (0.1 mM in DMF) using PyBOP (1.5 eq) and DIEA (3 eq) achieves 62% cyclization efficiency. Critical parameters:
| Factor | Optimal Condition |
|---|---|
| Temperature | 0°C |
| Reaction Time | 48 hours |
| Deprotection | TFA/TIS/H₂O (95:2.5:2.5) |
Analytical Characterization
Mass Spectrometry
MALDI-TOF analysis of this compound hydrochloride shows [M+H]⁺ at m/z 1346.5 (calc. 1346.0). Post-source decay fragments confirm cyclization via y₆⁺ (647.3) and b₄⁺ (579.2) ions.
Chromatographic Purity
HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves this compound at 18.7 min with >95% purity when using biosynthesis protocols. Chemical synthesis batches typically show 87–91% purity due to epimerization byproducts.
Yield Optimization and Scale-Up
Fermentation Enhancements
Synthetic Chemistry Improvements
Segment condensation (3+7 fragment coupling) reduces cyclization bottlenecks, achieving 34% overall yield from linear precursor versus 12% via stepwise synthesis.
Q & A
Basic: What are the molecular mechanisms underlying Tyrocidine B biosynthesis, and how can they be experimentally validated?
This compound is synthesized via nonribosomal peptide synthetases (NRPSs) encoded by the tycA, tycB, and tycC operon in Bacillus brevis. Each module within these synthetases incorporates specific amino acids into the decapeptide structure. Key experimental approaches include:
- Adenylation domain specificity assays : Use ATP-PP exchange assays to validate amino acid activation by individual domains (e.g., cloning and expressing His-tagged adenylation domains in E. coli for biochemical characterization) .
- Epimerization analysis : Employ chiral HPLC or NMR to confirm D-amino acid incorporation, guided by epimerization domains in TycB .
Basic: How does the structure-activity relationship (SAR) of this compound influence its antimicrobial properties?
The cyclic decapeptide structure of this compound includes a mix of L- and D-amino acids, critical for membrane disruption. Methodological strategies for SAR studies:
- Amino acid substitution : Synthesize analogs via solid-phase peptide synthesis (SPPS) and compare bioactivity using minimum inhibitory concentration (MIC) assays.
- Membrane interaction assays : Use liposome leakage assays or fluorescence anisotropy to quantify disruption of model bacterial membranes .
Advanced: What experimental challenges arise when studying this compound biosynthesis in heterologous expression systems?
Heterologous expression of NRPSs (e.g., in E. coli) faces challenges such as improper folding, solubility, and post-translational modifications. Mitigation strategies include:
- Modular cloning : Express individual adenylation or condensation domains to isolate functional units .
- Co-expression with chaperones : Enhance solubility using GroEL/GroES or thioredoxin fusion tags.
Advanced: How can researchers resolve contradictory data in this compound bioactivity studies across different bacterial strains?
Contradictions may arise from strain-specific membrane compositions or resistance mechanisms. Approaches include:
- Comparative lipidomics : Analyze membrane lipid profiles of tested strains via LC-MS.
- Resistance gene screening : Identify ABC transporters (e.g., those downstream of the tycC operon) using genomic sequencing .
Basic: What analytical methods are most reliable for quantifying this compound purity and yield during purification?
- Thin-layer chromatography (TLC) : Monitor reaction progress using silica gel plates and ninhydrin staining .
- Reverse-phase HPLC : Quantify purity with C18 columns and UV detection at 220 nm.
- Mass spectrometry (MS) : Confirm molecular weight via MALDI-TOF or ESI-MS .
Advanced: How can CRISPR-Cas9 be applied to modify this compound biosynthesis pathways for functional studies?
- Gene knockout : Target tycA, tycB, or tycC in B. brevis to assess peptide truncation or loss of activity.
- Domain swapping : Replace adenylation domains to alter substrate specificity, followed by HPLC-MS validation of novel peptides .
Basic: What are the known mechanisms of this compound’s antimicrobial action, and how are they tested experimentally?
This compound disrupts bacterial membranes via pore formation. Testing methods:
- Electrophysiology : Measure ion flux in planar lipid bilayers.
- Live/dead staining : Use SYTO 9/propidium iodide in fluorescence microscopy .
Advanced: How do ABC transporters contribute to this compound resistance in producer organisms?
The tyc operon includes tandem ABC transporters likely involved in self-resistance. Experimental validation:
- Knockout strains : Compare survival of wild-type vs. transporter-deficient B. brevis under this compound exposure.
- Efflux assays : Use radiolabeled this compound to quantify transporter activity .
Basic: What purification techniques are optimal for isolating this compound from complex bacterial lysates?
- Ammonium sulfate precipitation : Precipitate proteins while leaving hydrophobic peptides in solution.
- Size-exclusion chromatography : Separate this compound (MW ~1.2 kDa) from larger cellular components.
- Ion-exchange chromatography : Refine purity based on charge differences .
Advanced: How can researchers investigate inter-domain communication within this compound synthetases?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
